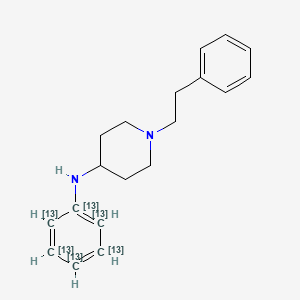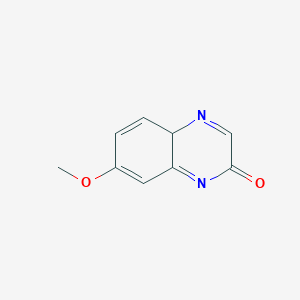
7-methoxy-4aH-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ones, including 7-methoxy-4aH-quinoxalin-2-one, can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with dimethoxymethane under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of quinoxalin-2-ones often involves the use of catalytic processes to enhance yield and selectivity. Heterogeneous catalysis, using materials such as metal oxides or graphene-based composites, is frequently employed to facilitate the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalin-2-ones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxalin-2,3-diones.
Reduction: Dihydroquinoxalin-2-ones.
Substitution: Various C3-substituted quinoxalin-2-ones.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-methoxy-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as aldose reductase and reverse transcriptase, leading to its therapeutic effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxalin-2-one: The parent compound of the quinoxalinone family.
7-Methylquinoxalin-2-one: A derivative with a methyl group at the C7 position.
6-Methoxyquinoxalin-2-one: A derivative with a methoxy group at the C6 position.
Uniqueness: 7-Methoxy-4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the C7 position enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-methoxy-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5,7H,1H3 |
InChI-Schlüssel |
RVNCRUNBSUOQOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=O)C=NC2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
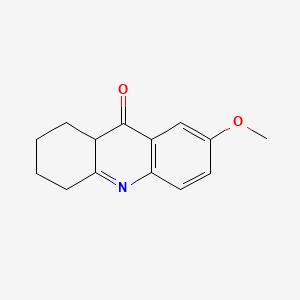
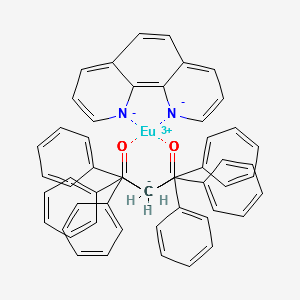
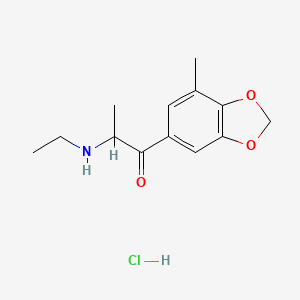
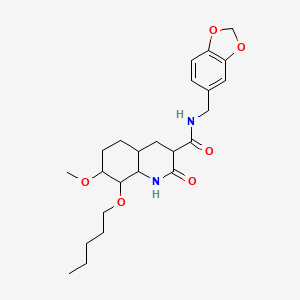
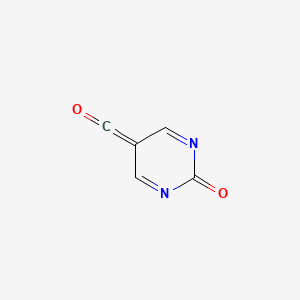
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)

![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
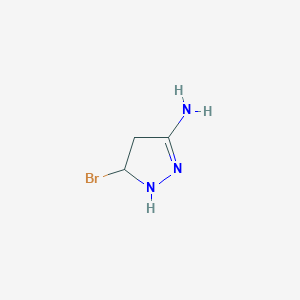
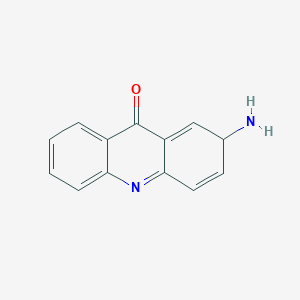
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
